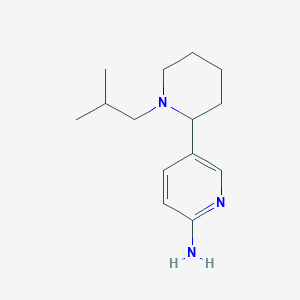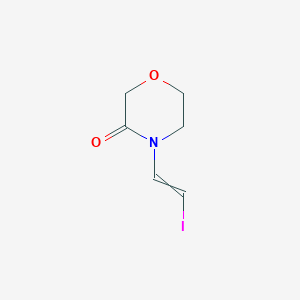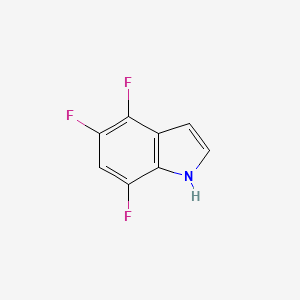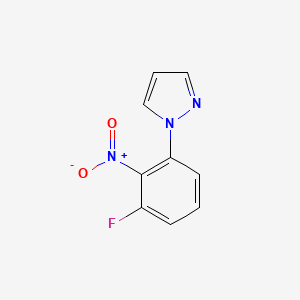
1-methyl-3-propylidene-2H-imidazol-3-ium;tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-propylidene-2H-imidazol-3-ium;tetrafluoroborate is an ionic liquid that belongs to the class of imidazolium salts. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The tetrafluoroborate anion contributes to the compound’s stability and ionic conductivity, making it useful in a wide range of applications.
Métodos De Preparación
The synthesis of 1-methyl-3-propylidene-2H-imidazol-3-ium;tetrafluoroborate typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 1-methylimidazole with a suitable alkylating agent, such as propyl bromide, under controlled conditions. The resulting product is then treated with tetrafluoroboric acid to yield the desired ionic liquid .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
1-Methyl-3-propylidene-2H-imidazol-3-ium;tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of imidazolium-based oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-3-propylidene-2H-imidazol-3-ium;tetrafluoroborate has a wide range of scientific research applications:
Biology: The compound is explored for its potential in biological applications, such as enzyme stabilization and protein crystallization.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent and in the formulation of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-methyl-3-propylidene-2H-imidazol-3-ium;tetrafluoroborate involves its interaction with various molecular targets. In electrochemical applications, the compound facilitates ion transport due to its high ionic conductivity. In biological systems, it can interact with proteins and enzymes, stabilizing their structure and enhancing their activity .
Comparación Con Compuestos Similares
1-Methyl-3-propylidene-2H-imidazol-3-ium;tetrafluoroborate can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium tetrafluoroborate: Similar in structure but with a butyl group instead of a propylidene group, offering different solubility and reactivity properties.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Contains an ethyl group, resulting in different physical and chemical properties compared to the propylidene derivative.
The uniqueness of this compound lies in its specific alkyl group, which influences its solubility, reactivity, and overall performance in various applications.
Propiedades
Fórmula molecular |
C7H13BF4N2 |
|---|---|
Peso molecular |
212.00 g/mol |
Nombre IUPAC |
1-methyl-3-propylidene-2H-imidazol-3-ium;tetrafluoroborate |
InChI |
InChI=1S/C7H13N2.BF4/c1-3-4-9-6-5-8(2)7-9;2-1(3,4)5/h4-6H,3,7H2,1-2H3;/q+1;-1 |
Clave InChI |
DJYONFUSEQIPJF-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.CCC=[N+]1CN(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea](/img/structure/B11823659.png)



![Potassium [(3-cyanophenyl)methyl]trifluoroboranuide](/img/structure/B11823679.png)

![1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one](/img/structure/B11823685.png)

![(2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11823700.png)
